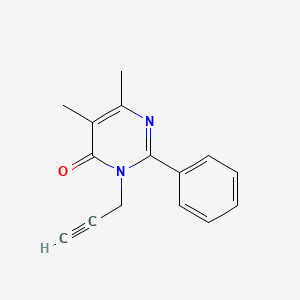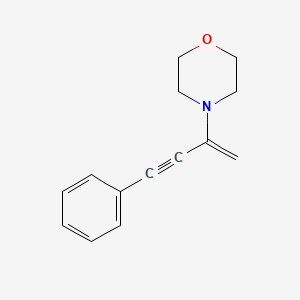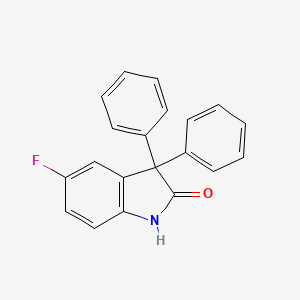
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoroindole with benzophenone in the presence of a suitable catalyst. The reaction conditions often involve heating under reflux with a solvent such as ethanol or acetonitrile. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxindole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β) and cyclooxygenase (COX), leading to anti-inflammatory and anticancer effects. Additionally, it can bind to receptor tyrosine kinases, modulating cell signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-difluoro-1,3-dihydro-2H-indol-2-one
- 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
- 5-Fluoro-1,3-dihydro-2H-inden-2-one
Uniqueness
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- is unique due to the presence of both fluorine and diphenyl groups, which enhance its chemical stability and biological activity. Compared to other similar compounds, it exhibits a broader range of applications and higher potency in various biological assays .
Propriétés
Numéro CAS |
210549-74-9 |
|---|---|
Formule moléculaire |
C20H14FNO |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
5-fluoro-3,3-diphenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H14FNO/c21-16-11-12-18-17(13-16)20(19(23)22-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,22,23) |
Clé InChI |
HSSYZQCKKJBLNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)F)NC2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


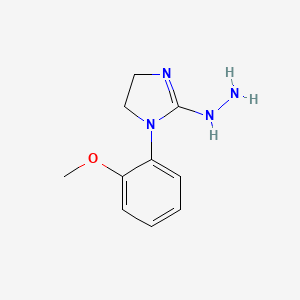
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
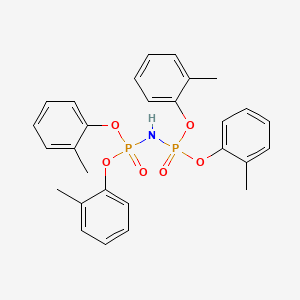
![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)
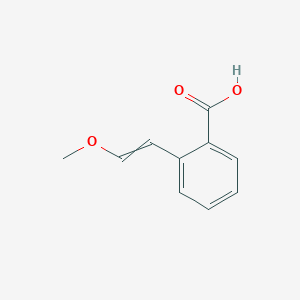

![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
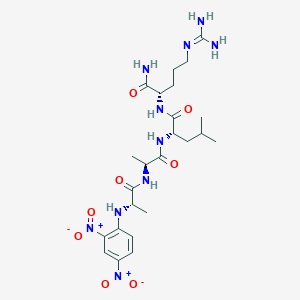
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
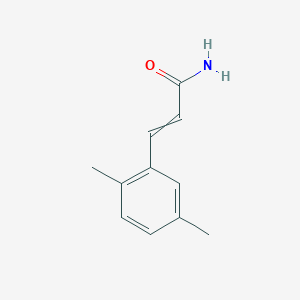

![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
